molecular formula C9H10F2O2 B6293891 1,3-Difluoro-5-methoxy-2-(methoxymethyl)benzene CAS No. 2379322-28-6

1,3-Difluoro-5-methoxy-2-(methoxymethyl)benzene

Cat. No.: B6293891
CAS No.: 2379322-28-6
M. Wt: 188.17 g/mol
InChI Key: NUINGHCTHXUZOC-UHFFFAOYSA-N
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Description

“1,3-Difluoro-5-methoxy-2-(methoxymethyl)benzene” is a chemical compound with the molecular formula C9H10F2O2 . It has a molecular weight of 188.17 . The compound is typically stored at temperatures between 2-8°C and is in liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H10F2O2/c1-12-5-7-8(10)3-6(13-2)4-9(7)11/h3-4H,5H2,1-2H3 . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 188.17 . More specific physical and chemical properties such as boiling point, density, and solubility were not found in the sources I accessed.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it are P261, P305, P351, and P338 .

Properties

IUPAC Name

1,3-difluoro-5-methoxy-2-(methoxymethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O2/c1-12-5-7-8(10)3-6(13-2)4-9(7)11/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUINGHCTHXUZOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=C(C=C1F)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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